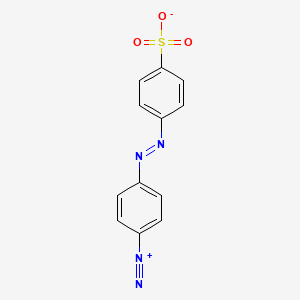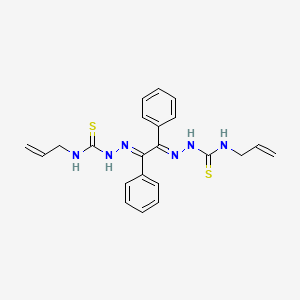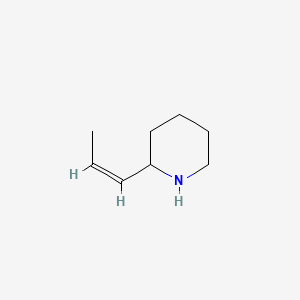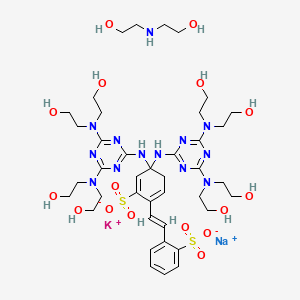
Einecs 286-159-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of phosphoric acid, reaction products with diethanolamine, ethanolamine, and triethanolamine involves the reaction of phosphoric acid with diethanolamine, ethanolamine, and triethanolamine under controlled conditions. The reaction typically occurs in an aqueous medium, and the temperature and pH are carefully monitored to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed in precise proportions. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity. The final product is then purified using techniques such as distillation or crystallization to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphoric acid, reaction products with diethanolamine, ethanolamine, and triethanolamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperature, pressure, and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different phosphoric acid derivatives, while reduction reactions may produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
Phosphoric acid, reaction products with diethanolamine, ethanolamine, and triethanolamine have numerous scientific research applications:
Chemistry: Used as a reagent in various chemical syntheses and reactions.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Utilized in the formulation of pharmaceuticals and as an intermediate in drug synthesis.
Industry: Applied in the production of detergents, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of phosphoric acid, reaction products with diethanolamine, ethanolamine, and triethanolamine involves its interaction with various molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and affecting their availability in biological systems. It can also participate in phosphorylation reactions, which are crucial in many biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphoric acid, reaction products with monoethanolamine: Similar in structure but involves monoethanolamine instead of diethanolamine, ethanolamine, and triethanolamine.
Phosphoric acid, reaction products with triethanolamine: Contains only triethanolamine as the reacting amine.
Phosphoric acid, reaction products with diethanolamine: Involves only diethanolamine in the reaction.
Uniqueness
Phosphoric acid, reaction products with diethanolamine, ethanolamine, and triethanolamine is unique due to its combination of three different amines, which provides it with distinct chemical properties and a broader range of applications compared to similar compounds .
Eigenschaften
CAS-Nummer |
85187-72-0 |
|---|---|
Molekularformel |
C40H63KN13NaO16S2 |
Molekulargewicht |
1108.2 g/mol |
IUPAC-Name |
potassium;sodium;3,3-bis[[4,6-bis[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-6-[(E)-2-(2-sulfonatophenyl)ethenyl]cyclohexa-1,5-diene-1-sulfonate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C36H54N12O14S2.C4H11NO2.K.Na/c49-17-9-45(10-18-50)32-37-30(38-33(41-32)46(11-19-51)12-20-52)43-36(44-31-39-34(47(13-21-53)14-22-54)42-35(40-31)48(15-23-55)16-24-56)8-7-27(29(25-36)64(60,61)62)6-5-26-3-1-2-4-28(26)63(57,58)59;6-3-1-5-2-4-7;;/h1-7,25,49-56H,8-24H2,(H,57,58,59)(H,60,61,62)(H,37,38,41,43)(H,39,40,42,44);5-7H,1-4H2;;/q;;2*+1/p-2/b6-5+;;; |
InChI-Schlüssel |
XPTUPMHEPQOLPW-FWMLTEASSA-L |
Isomerische SMILES |
C1C=C(C(=CC1(NC2=NC(=NC(=N2)N(CCO)CCO)N(CCO)CCO)NC3=NC(=NC(=N3)N(CCO)CCO)N(CCO)CCO)S(=O)(=O)[O-])/C=C/C4=CC=CC=C4S(=O)(=O)[O-].C(CO)NCCO.[Na+].[K+] |
Kanonische SMILES |
C1C=C(C(=CC1(NC2=NC(=NC(=N2)N(CCO)CCO)N(CCO)CCO)NC3=NC(=NC(=N3)N(CCO)CCO)N(CCO)CCO)S(=O)(=O)[O-])C=CC4=CC=CC=C4S(=O)(=O)[O-].C(CO)NCCO.[Na+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


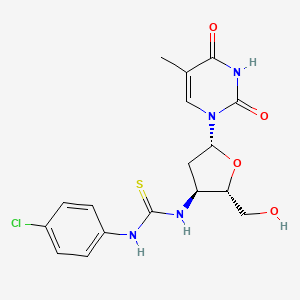
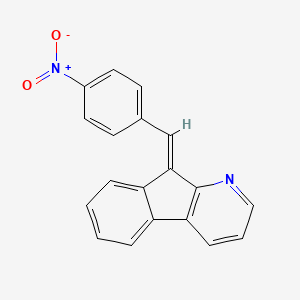
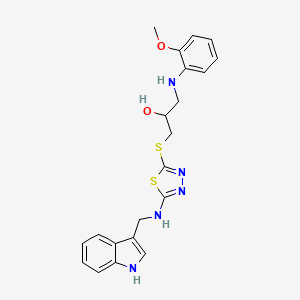
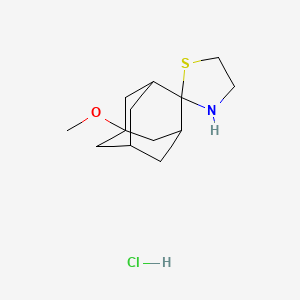
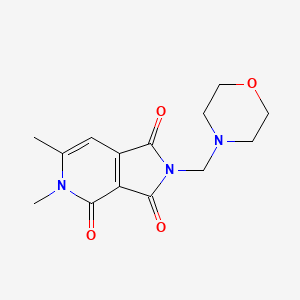

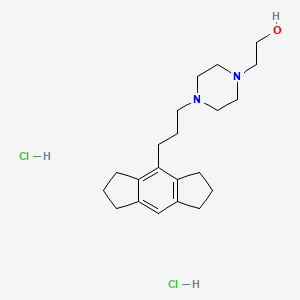
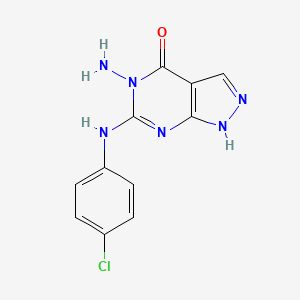
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-propylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12740026.png)

